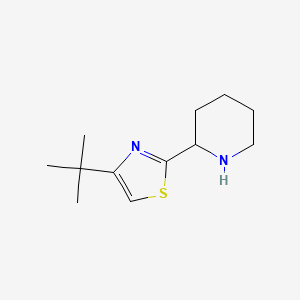

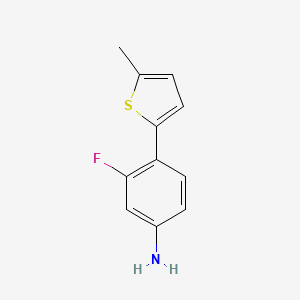

2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine

Übersicht

Beschreibung

The compound “2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities .

Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The synthesis of thiazoles has been a topic of interest for medicinal chemists, leading to the creation of a combinatorial library and thorough efforts in the search of thiazoles .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Efficient Asymmetric Synthesis

An efficient and practical asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for the synthesis of nociceptin antagonists, was developed. This method proved to be scalable and produced enantiomerically pure compound in high yield (Jona et al., 2009).

Synthesis of Piperidine-based Derivatives

Synthesis processes for piperidine-based derivatives like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, and others were described, showcasing the structural diversity and synthetic accessibility of these compounds (Richter et al., 2009), (Kong et al., 2016).

Crystal Structure Analysis

Studies on the crystal structures of compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provided insights into the molecular geometry and intermolecular interactions, essential for understanding the chemical behavior and potential applications of these compounds (Richter et al., 2009).

Thiazolyl Derivatives

Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and evaluated for their potential anti-arrhythmic activity. These studies expand the chemical space of piperidine derivatives and their potential therapeutic applications (Abdel‐Aziz et al., 2009).

Synthesis of Key Intermediates

Synthesis methods for crucial intermediates like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate were established, highlighting the importance of these compounds in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Biological and Pharmacological Applications

Antimicrobial Agents

Thiazolyl chalcones synthesized using piperidine exhibited marked potency as antimicrobial agents, suggesting potential applications in combating microbial infections (Venkatesan & Maruthavanan, 2012).

Antitumor Activity

Compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and others were synthesized and evaluated for their antitumor activity, providing insights into the potential therapeutic applications of these piperidine-based derivatives (叶姣 et al., 2015).

Optical Properties and Luminescence

Research on trisheterocyclic systems with electron-donating amino groups, including piperidine, demonstrated structure-dependent fluorescence properties and environment-responsive optical characteristics. This points to potential applications in materials science and photonics (Palion-Gazda et al., 2019).

Renin Inhibitors

Piperidine derivatives were discovered as potent and orally bioavailable renin inhibitors, indicating their significance in managing conditions like hypertension (Tokuhara et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These compounds have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Similar compounds have been suggested to inhibit the growth of cancer cells by stopping the division when the cells complete a division cycle before another dna synthesis phase starts .

Biochemical Pathways

It is known that 2-aminothiazole derivatives, to which this compound belongs, have broad pharmacological spectrum .

Result of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Eigenschaften

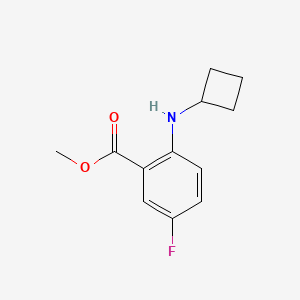

IUPAC Name |

4-tert-butyl-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAODEWKXSBZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1398964.png)

amine](/img/structure/B1398967.png)

![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)